

Properties of polymers based on aromatic diamines: a comparative review

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A Comparative Review of Polymers Based on Aromatic Diamines

Polymers derived from aromatic diamines are a cornerstone of high-performance materials, prized for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties stem from the rigid aromatic structures incorporated into the polymer backbone. This guide provides a comparative overview of two prominent classes of these polymers: aromatic polyamides (aramids) and aromatic polyimides. The information presented is intended for researchers, scientists, and professionals in drug development and other fields requiring advanced materials.

Comparative Performance Data

The properties of polymers based on aromatic diamines can be tailored by the specific monomers used in their synthesis. The following tables summarize key performance indicators for representative aromatic polyamides and polyimides, offering a clear comparison of their capabilities.

Table 1: Thermal Properties of Aromatic Polyamide and Polyimide Films



| Polymer Type | Specific Polymer | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T10) (°C) |
|---|--|--|--|
| Aromatic Polyamide | Poly(p-phenylene terephthalamide) (PPTA / Kevlar®) | > 375 | ~500-550 |
| Poly(m-phenylene isophthalamide) (MPIA / Nomex®) | ~275 | ~400 | |
| Polyamide with phenoxy-substituted benzophenone segments | 237–254 | > 400 | _ |
| Aromatic Polyimide | From 3,8- diphenylpyrene- 1,2,6,7-tetracarboxylic dianhydride (DPPD) and MBDAM | > 336 | > 493 |
| From 3,3',4,4'- benzhydrol tetracarboxylic dianhydride (BHTDA) and various diamines | 268–341 | 457–524 | |
| From 4,5- diazafluorene- containing dianhydride | 270–311 | > 400 | _ |

Table 2: Mechanical Properties of Aromatic Polyamide Fibers and Polyimide Films



| Polymer Type | Specific Polymer/Fiber | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
|--|---------------------------------------|---------------------------|--------------------------|----------------------------|
| Aromatic Polyamide Fiber | Kevlar® 49 | 3600-4100 | 124-131 | 2.8 |
| Twaron® | 2700-3600 | 70-125 | 2.2-4.4 | |
| Technora® | 3400 | 74 | 4.6 | - |
| Aromatic Polyimide Film | From BHTDA and various diamines | 72–105 | 2.18–2.85 | 4–7 |
| From 4,5- diazafluorene- containing dianhydride | 77-98 | 1.5-2.2 | 8-13 | |

Table 3: Solubility of Aromatic Polyamides and Polyimides

| Polymer Type | Specific Polymer | Solvents |
|---|---|----------------------------|
| Aromatic Polyamide | PPTA (Kevlar®) | Concentrated Sulfuric Acid |
| MPIA (Nomex®) | N,N-dimethylacetamide (DMAc), N-methyl-2- pyrrolidone (NMP) | |
| Polyamides with bulky side groups | NMP, DMAc, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | _ |
| Aromatic Polyimide | Kapton® (conventional) | Generally insoluble |
| Polyimides with flexible linkages or bulky substituents | NMP, DMAc, DMF, m-cresol, Tetrahydrofuran (THF) | |

Table 4: Electrical Properties of Aromatic Diamine-Based Polymers



| Polymer Type | Specific Polymer | Electrical Conductivity (S/cm) |
|-----------------------|--------------------------|--------------------------------|
| Aromatic Polyamide | General Aramids | Non-conductive |
| Polyphenylene-diamine | Poly(p-phenylenediamine) | 10-10 to 10-9 |

Experimental Protocols

The data presented in this guide are derived from standard testing methodologies for polymeric materials. Below are detailed descriptions of the key experimental protocols.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of the polymers.[1][2][3]

- Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] The temperature at which a significant weight loss occurs indicates the onset of thermal decomposition.
- Procedure: A small sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina or platinum pan. The sample is then heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The mass of the sample is continuously monitored and recorded as a function of temperature. The T10 value is the temperature at which 10% of the initial sample weight has been lost.

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg).[1][4]

- Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The Tg is observed as a step-like change in the baseline of the DSC thermogram.
- Procedure: A small, weighed sample of the polymer is sealed in an aluminum pan. The sample and an empty reference pan are heated at a controlled rate (e.g., 10-20 °C/min) in an



inert atmosphere. The heat flow to the sample is measured and plotted against temperature to identify thermal transitions.

Mechanical Testing: Tensile Properties

The tensile strength, tensile modulus, and elongation at break of polymer films are determined using a universal testing machine according to standards such as ISO 527-3 or ASTM D882.[5] [6][7][8][9]

 Principle: A dog-bone or rectangular shaped film specimen is subjected to a controlled tensile force until it fractures. The stress-strain curve is recorded to determine the material's mechanical properties.

Procedure:

- Film specimens of defined dimensions are prepared.
- The thickness and width of the specimen are measured accurately.
- The specimen is mounted in the grips of the tensile testing machine.
- The specimen is pulled at a constant crosshead speed (e.g., 50 mm/min) until it breaks.
- The load and extension are recorded throughout the test.
- Tensile strength is calculated as the maximum stress the film can withstand.
- Tensile modulus is determined from the initial linear portion of the stress-strain curve.
- Elongation at break is the percentage increase in length at the point of fracture.

Electrical Conductivity Measurement: Four-Point Probe Method

The electrical conductivity of polymer films is measured using the four-point probe method.[10] [11][12][13][14]



Principle: This method is used to measure the sheet resistance of a thin film. It involves
passing a current through two outer probes and measuring the voltage across two inner
probes. This configuration minimizes the influence of contact resistance on the
measurement.

Procedure:

- A thin film of the polymer is prepared on an insulating substrate.
- A four-point probe head with equally spaced collinear probes is brought into contact with the film surface.
- A known DC current is passed through the two outer probes.
- The voltage drop across the two inner probes is measured.
- The sheet resistance (Rs) is calculated using the measured current and voltage, and a geometric correction factor.
- The electrical conductivity (σ) is then calculated by taking the reciprocal of the product of the sheet resistance and the film thickness.

Synthesis of Aromatic Polyamides: Yamazaki-Higashi Polycondensation

A common method for synthesizing aromatic polyamides is the Yamazaki-Higashi polycondensation.[15][16][17][18]

 Principle: This method involves the direct polycondensation of a dicarboxylic acid and a diamine using a phosphite-based condensing agent in the presence of a base.

Procedure:

 An aromatic diamine and an aromatic dicarboxylic acid are dissolved in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) containing a salt like lithium chloride (LiCl) to enhance solubility.



- Triphenyl phosphite (TPP) and pyridine are added to the solution.
- The reaction mixture is heated to a specific temperature (e.g., 100-115 °C) and stirred for several hours under a nitrogen atmosphere.
- The resulting polymer is isolated by precipitation in a non-solvent like methanol, followed by washing and drying.

Synthesis of Aromatic Polyimides

Aromatic polyimides are typically synthesized via a two-step polycondensation reaction.[19][20] [21][22][23]

 Principle: An aromatic diamine reacts with an aromatic dianhydride to form a soluble poly(amic acid) precursor, which is then cyclized to the final polyimide through thermal or chemical means.

Procedure:

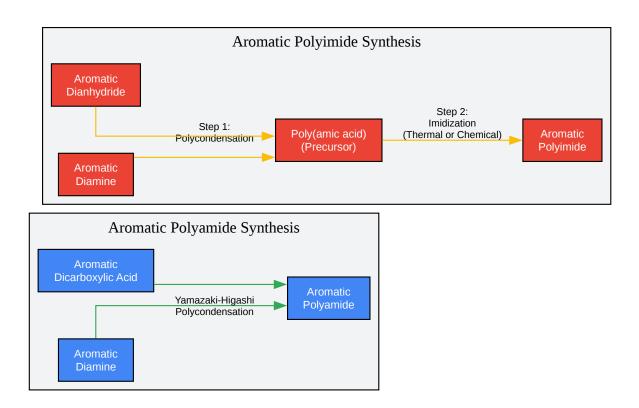
- Step 1: Poly(amic acid) Formation: An aromatic diamine is dissolved in a polar aprotic solvent like DMAc or NMP. An equimolar amount of an aromatic dianhydride is added portion-wise to the solution at room temperature under a nitrogen atmosphere. The reaction mixture is stirred for several hours to form a viscous poly(amic acid) solution.
- Step 2: Imidization:
 - Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then heated in a stepwise manner to elevated temperatures (e.g., 100 °C, 200 °C, and 300 °C) to evaporate the solvent and induce cyclization to the polyimide.
 - Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution to promote cyclization at a lower temperature. The resulting polyimide is then precipitated, washed, and dried.



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Visualizing the Synthesis and Structure-Property Relationships

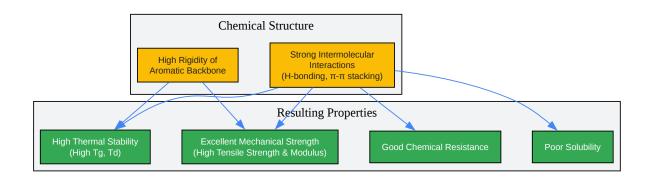
The following diagrams illustrate the general synthesis pathways for aromatic polyamides and polyimides and the fundamental relationship between their chemical structure and resulting properties.



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Caption: General synthesis pathways for aromatic polyamides and polyimides.





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